molecular formula C10H20N2O7 B3068967 (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate CAS No. 941689-36-7

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Cat. No.: B3068967
CAS No.: 941689-36-7
M. Wt: 280.28 g/mol
InChI Key: WTVPNZLAZFGAFK-FJXQXJEOSA-N
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Description

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate (CAS: 941689-36-7) is a metal-chelating compound derived from L-lysine. Its structure features an iminodiacetic acid (IDA) group linked to the ε-amino group of a lysine backbone, enabling high-affinity coordination with divalent metal ions like Ni²⁺ . This compound is widely used in biochemistry for immobilizing polyhistidine-tagged proteins on surfaces or liposomes via Ni²⁺-mediated chelation . Key properties include:

  • Molecular formula: C₁₀H₂₀N₂O₇ (hydrated form)
  • Molecular weight: 280.28 g/mol
  • Purity: ≥97% (HPLC)
  • Solubility: Water-soluble due to its zwitterionic nature .

Its synonyms include Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate and (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate .

Properties

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVPNZLAZFGAFK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrochloric Acid-Mediated Cyclization

A foundational method involves the reaction of Na,Na-bis(carboxymethyl)-L-lysine acid with hydrochloric acid in methanol:

Procedure :

  • Reactants : Na,Na-bis(carboxymethyl)-L-lysine acid (0.93 g, 3.54 mmol), 1.25 M HCl in methanol (80 mL).
  • Conditions : 24-hour reaction under reflux.
  • Purification : Concentration under reduced pressure.

Outcome :

  • Yield : 100% (1.33 g product).
  • Key Advantage : Eliminates the need for chromatographic purification due to high product stability.
Parameter Value
Reaction Time 24 hours
Temperature Reflux
Solvent Methanol
Acid Concentration 1.25 M HCl
Yield 100%

Benzyl Chloroformate Protection Strategy

This method introduces protective groups to enhance selectivity during synthesis:

Procedure :

  • Reactants : Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (5 g, 0.019 mol), benzyl chloroformate (3.4 mL, 0.0229 mol).
  • Conditions :
    • Dissolution in saturated NaHCO₃ (20 mL) at 0°C.
    • Dropwise addition of benzyl chloroformate in diethyl ether.
    • Stirring at room temperature for 4 hours.
  • Purification :
    • Ether extraction (3×50 mL).
    • Acidification to pH 2 with HCl.
    • Filtration and drying.

Outcome :

  • Yield : 78% (5.9 g).
  • Characterization :
    • ¹H-NMR (DMSO) : δ 7.36–7.20 (m, 5H), 4.98 (s, 2H), 3.41–3.20 (m, 5H).
    • ESI-MS : m/z 397.19 (M+H)⁺, 419.18 (M+Na)⁺.
Parameter Value
Reaction Time 4 hours
Temperature 0°C → room temperature
Solvent NaHCO₃ aqueous solution
Protective Group Benzyl chloroformate
Yield 78%

Peptide Coupling with NTA Amine

A peptide synthesis approach utilizes NTA amine and triethylamine in tetrahydrofuran (THF):

Procedure :

  • Reactants : NTA amine (131 mg, 0.5 mmol), triethylamine (101.2 mg, 1 mmol).
  • Conditions :
    • Dissolution in methanol (1 mL) and THF (5 mL).
    • Stirring at 0°C followed by warming to room temperature.
  • Purification :
    • Flash chromatography (CHCl₃/CH₃OH gradient).

Outcome :

  • Yield : 36% (110 mg).
  • Characterization :
    • ¹H-NMR (D₂O) : δ 1.21–1.70 (m, 6H), 3.70 (s, 3H).
    • ¹³C-NMR : δ 167.13 (carboxyl), 174.04 (amide).
Parameter Value
Reaction Time Overnight
Temperature 0°C → room temperature
Solvent Methanol/THF
Base Triethylamine
Yield 36%

Industrial-Scale Production

Large-Scale Optimization

Industrial protocols optimize the hydrochloric acid method for kilogram-scale production:

Key Modifications :

  • Reactant Ratios : 1:1.1 molar ratio of lysine derivative to iminodiacetic acid.
  • Temperature Control : Maintained at 50–60°C to prevent side reactions.
  • Purification : Sequential crystallization using ethanol/water mixtures.

Outcome :

  • Purity : ≥97% (TLC).
  • Throughput : 20 tons/month.
Parameter Value
Scale Multi-kilogram
Temperature 50–60°C
Solvent Ethanol/water
Purity ≥97%

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • Hydrochloric Acid Method : Achieves quantitative yield but requires rigorous pH control to avoid hydrolysis.
  • Benzyl Chloroformate Method : Lower yield (78%) but higher selectivity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The iminodiacetic acid moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted iminodiacetic acid derivatives.

Scientific Research Applications

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate has several applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The compound’s molecular targets include metal-dependent enzymes and proteins, where it can modulate their activity by binding to the metal ion cofactors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of nitrilotriacetic acid (NTA) derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Lipid-Conjugated NTA Derivatives

Compound Name Key Features Applications Limitations
DOGS-NTA (1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl]) Lipid-tailed NTA derivative; forms stable liposomes for membrane protein anchoring . - Protein-liposome binding assays
- Autophagosome formation studies
Requires lipid bilayer compatibility .
Ni²⁺-NTA-DOGS Pre-chelated with Ni²⁺; enhances binding efficiency for His-tagged proteins . - Supported lipid bilayers (SLBs)
- Single-molecule imaging
Higher cost due to nickel pre-treatment .

Comparison with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Hydrate:

  • The lipid-free structure of this compound allows direct conjugation to non-lipid surfaces (e.g., aldehyde-functionalized glass) without requiring membrane integration .
  • Unlike DOGS-NTA, it lacks hydrophobic tails, making it unsuitable for liposome studies but ideal for aqueous-phase protein immobilization .

Tris-NTA and Other Multivalent NTA Derivatives

Compound Name Key Features Applications Limitations
DOD–tris-NTA Tris-NTA with three chelating groups; higher avidity for His-tagged proteins . - High-affinity protein purification Complex synthesis; potential steric hindrance .
Nitroimidazole-IDA Combines iminodiacetic acid with nitroimidazole; radioisotope-compatible . - Radiopharmaceuticals
- PET imaging
Limited use in non-radioactive contexts .

Comparison with this compound:

  • The mono-NTA structure of this compound provides moderate binding affinity (Kd ~10⁻⁶ M for His₆ tags), suitable for reversible immobilization .
  • Tris-NTA derivatives exhibit stronger binding (Kd ~10⁻⁹ M) but require multivalent His tags, limiting their versatility .

Alternative Chelators and Immobilization Strategies

Compound/Strategy Key Features Applications Limitations
Glutaraldehyde crosslinking Covalently links proteins via amine groups; no metal dependency . - Stable protein fixation Non-specific binding; harsh reaction conditions .
CF3-tagged surfaces Fluorinated surfaces for hydrophobic protein interactions . - Non-chelator-based immobilization Limited to hydrophobic proteins .

Comparison with this compound:

  • Ni²⁺-NTA chelation offers reversible, site-specific binding, whereas glutaraldehyde crosslinking is irreversible and non-specific .
  • The zwitterionic nature of this compound reduces non-specific adsorption compared to hydrophobic CF3 surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Reactant of Route 2
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Reactant of Route 2
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

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